5F-203

Gastric Cancer AhR Agonist IC50

5F-203 is a uniquely fluorinated benzothiazole AhR agonist critical for gastric cancer research (IC50 ≤0.09 μM, >250-fold selectivity). Unlike non-fluorinated analogues, its 5-fluoro substitution dictates CYP1A1-mediated bioactivation and DNA damage—making it irreplaceable for AhR pathway dissection, CYP1A1 biomarker validation, and as the active metabolite reference standard for Phortress (NSC-710305) prodrug studies. Purity ≥98%. Procure with confidence.

Molecular Formula C14H11FN2S
Molecular Weight 258.32 g/mol
CAS No. 260443-89-8
Cat. No. B056418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5F-203
CAS260443-89-8
Synonyms4-(5-Fluoro-2-benzothiazolyl)-2-methylbenzenamine;  5F203;  NCS 703786; _x000B_NSC 703786
Molecular FormulaC14H11FN2S
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)N
InChIInChI=1S/C14H11FN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3
InChIKeyIFWLHIIUGSEKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5F-203 (CAS 260443-89-8) for Research Procurement: Potent and Selective Aryl Hydrocarbon Receptor Agonist


5F-203 (NSC-703786), chemically designated as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, is a fluorinated benzothiazole analogue recognized as a potent and selective agonist of the aryl hydrocarbon receptor (AhR) [1]. It functions as a cytotoxic agent by activating AhR-mediated signal transduction, which leads to CYP1A1-catalyzed bioactivation, the formation of reactive electrophilic species, and subsequent DNA damage, culminating in cell cycle arrest and apoptosis [2]. It was empirically discovered through the National Cancer Institute's (NCI) Anticancer Drug Screen due to its unique growth inhibitory-response profile, indicating a novel mechanism of action [3].

Why 5F-203 (NSC-703786) Cannot Be Replaced by Other AhR Agonists or Benzothiazoles


Simple substitution of 5F-203 with other AhR agonists or benzothiazole derivatives is not scientifically valid due to its unique and highly specific mechanism of action. Unlike its non-fluorinated parent compound (DF-203) [1] or the structurally similar analogue GW-610 [2], 5F-203 exhibits a distinct pattern of CYP enzyme induction and bioactivation that dictates its cellular and in vivo selectivity. The differential activity is critically dependent on the 5-fluoro substitution, which influences both metabolic fate and target engagement [3]. The evidence below demonstrates that the quantitative antitumor potency, target selectivity, and spectrum of activity vary dramatically among these analogues, making 5F-203 the specific compound required for studies focused on AhR-mediated DNA damage in particular cancer models.

Quantitative Evidence for 5F-203 (NSC-703786) Differentiation Against Key Comparators


Superior Antitumor Potency in Gastric Cancer Models Compared to Clinical AhR Agonists

5F-203 demonstrates exceptional potency against gastric carcinoma cell lines, with IC50 values ≤ 0.09 μmol/L. Critically, this activity is >250-fold selective compared to insensitive cell lines [1]. This level of potency and selectivity establishes a high benchmark not consistently reported for other AhR agonists in this cancer type.

Gastric Cancer AhR Agonist IC50

Differential Cytotoxicity Profile Against the Benzothiazole Analogue GW-610 in Breast Cancer Cells

A direct comparison of 5F-203 with the structurally similar analogue GW-610 reveals a distinct spectrum of activity. In MDA-MB-468 breast cancer cells, 5F-203 (IC50 = 0.052 μmol/L) is 1.4-fold more potent than GW-610 (IC50 = 0.073 μmol/L). However, in MCF-7 breast cancer cells, GW-610 (IC50 = 0.363 μmol/L) is 2.1-fold more potent than 5F-203 (IC50 = 0.761 μmol/L) [1]. This differential sensitivity across cell lines highlights that these compounds are not interchangeable.

Breast Cancer Benzothiazole Cytotoxicity

Cell Line Selectivity: Activity Spectrum Against Colorectal Cancer is Markedly Different from GW-610

5F-203's activity profile is sharply distinct from that of GW-610 in colorectal cancer (CRC) cells. 5F-203 is ineffective (IC50 > 10 μmol/L) against KM12 and HCC2998 CRC cell lines, whereas GW-610 exhibits potent activity in these same lines (IC50 = 0.079 μmol/L for both) [1]. This stark difference in selectivity underscores that 5F-203's mechanism of action leads to a unique spectrum of sensitive tumor types.

Colorectal Cancer Selectivity Comparative Pharmacology

Distinct Transcriptional Fingerprint in Sensitive vs. Resistant Cells Defines 5F-203 Mechanism

5F-203's unique mechanism is underscored by a specific transcriptional response. In sensitive MCF-7 cells, treatment with 1 μM 5F-203 for 24 hours increased CYP1A1 and CYP1B1 mRNA expression by approximately 20-fold [1]. Critically, the resistant MDA-MB-435 cell line showed no change in the expression of these genes or in p53 protein under identical conditions [1]. This binary, on/off transcriptional response is a key differentiator and a direct readout of the compound's target engagement.

Gene Expression Mechanism of Action Biomarker

Correlation of In Vivo Antitumor Efficacy with CYP1A1 Induction as a Predictive Marker

The in vitro sensitivity to 5F-203 translates to significant in vivo efficacy. In nude mice bearing MKN-45 and AGS xenografts, treatment with 5F-203 (5 mg/kg) led to significant tumor growth inhibition (P < 0.01) [1]. Importantly, this in vivo activity was correlated with the induction of CYP1A1 in the sensitive tumors, but not in co-implanted, resistant BGC-823 tumors in the same animal [1]. This establishes CYP1A1 induction as a predictive marker of in vivo response.

Xenograft In Vivo Efficacy Pharmacodynamic Marker

Validated Research and Industrial Application Scenarios for 5F-203


Investigating AhR-Mediated DNA Damage and Apoptosis in Gastric Cancer

5F-203 is a premier tool for dissecting the AhR signaling pathway in gastric cancer. Its demonstrated potency (IC50 ≤ 0.09 μmol/L) and >250-fold selectivity in gastric cancer models [1] make it ideal for generating robust and specific biological signals. Researchers can rely on this compound to study AhR translocation, subsequent CYP1A1 upregulation, and the downstream consequences of DNA double-strand breaks and apoptosis, with minimal background noise from insensitive cells.

Validating CYP1A1 as a Predictive Biomarker in In Vivo Xenograft Models

5F-203 is uniquely suited for studies aiming to validate CYP1A1 as a predictive pharmacodynamic biomarker. The established correlation between CYP1A1 induction and in vivo sensitivity [1] allows researchers to use this compound to test the hypothesis that patient tumors with high basal or induced CYP1A1 will be more sensitive to therapy. This scenario is directly supported by data showing that in vivo efficacy is restricted to tumors that exhibit CYP1A1 induction following treatment [1].

Functional Analysis of Differential Gene Expression in Sensitive and Resistant Cancer Models

The stark contrast in the transcriptional response between 5F-203-sensitive (e.g., MCF-7) and -resistant (e.g., MDA-MB-435) cell lines [2] provides a powerful experimental system. Researchers can use 5F-203 to identify and functionally validate the molecular determinants of sensitivity and resistance, such as the specific CYP isoforms, DNA repair pathways, or apoptotic machinery that govern cellular response to AhR-mediated DNA damage.

Studies on Prodrug Activation and Bioavailability (Phortress Program)

As the active metabolite of the clinical candidate prodrug Phortress (NSC-710305) [3], 5F-203 is an essential reference standard and research tool for studies on benzothiazole prodrugs. Its procurement is mandatory for any analytical work involving the detection, quantification, or study of Phortress metabolism, stability, and pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5F-203

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.